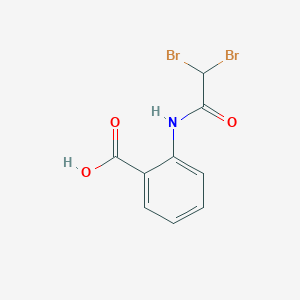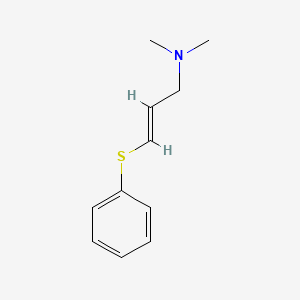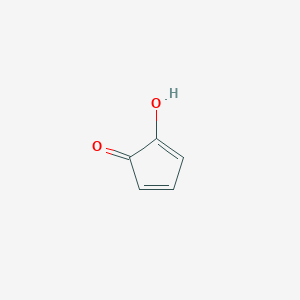
1,1,12,12-Tetraphenoxy-2,5,8,11-tetraoxadodecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,12,12-Tetraphenoxy-2,5,8,11-tetraoxadodecane is a chemical compound known for its unique structure and properties It is characterized by the presence of four phenoxy groups attached to a dodecane backbone with four oxygen atoms
Vorbereitungsmethoden
The synthesis of 1,1,12,12-Tetraphenoxy-2,5,8,11-tetraoxadodecane typically involves the reaction of phenol with a suitable dodecane derivative under specific conditions. The reaction conditions often include the use of a catalyst and a solvent to facilitate the reaction. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound.
Analyse Chemischer Reaktionen
1,1,12,12-Tetraphenoxy-2,5,8,11-tetraoxadodecane undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.
Common reagents and conditions used in these reactions include solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1,1,12,12-Tetraphenoxy-2,5,8,11-tetraoxadodecane has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent or in the development of new pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1,1,12,12-Tetraphenoxy-2,5,8,11-tetraoxadodecane involves its interaction with specific molecular targets and pathways. The phenoxy groups and oxygen atoms in the compound play a crucial role in its reactivity and interactions with other molecules. These interactions can lead to various biological and chemical effects, depending on the specific context and application.
Vergleich Mit ähnlichen Verbindungen
1,1,12,12-Tetraphenoxy-2,5,8,11-tetraoxadodecane can be compared with other similar compounds, such as:
Perfluoro-2,5,8,11-tetraoxadodecane: This compound has a similar dodecane backbone with four oxygen atoms but differs in the presence of perfluoro groups instead of phenoxy groups.
2,5,8,11-Tetraoxadodecane: This compound lacks the phenoxy groups and has a simpler structure with only the dodecane backbone and oxygen atoms.
The uniqueness of this compound lies in its specific combination of phenoxy groups and oxygen atoms, which confer distinct properties and reactivity compared to other similar compounds.
Eigenschaften
CAS-Nummer |
64524-07-8 |
|---|---|
Molekularformel |
C32H34O8 |
Molekulargewicht |
546.6 g/mol |
IUPAC-Name |
[2-[2-[2-(diphenoxymethoxy)ethoxy]ethoxy]ethoxy-phenoxymethoxy]benzene |
InChI |
InChI=1S/C32H34O8/c1-5-13-27(14-6-1)37-31(38-28-15-7-2-8-16-28)35-25-23-33-21-22-34-24-26-36-32(39-29-17-9-3-10-18-29)40-30-19-11-4-12-20-30/h1-20,31-32H,21-26H2 |
InChI-Schlüssel |
MNSVWGJSHNVIGC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)OC(OCCOCCOCCOC(OC2=CC=CC=C2)OC3=CC=CC=C3)OC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,5-Di-tert-butyl-4-imino[1,1'-biphenyl]-1(4H)-ol](/img/structure/B14492123.png)
![8,9,10-Trimethoxy-2H,11H-[1,3]dioxolo[4,5-A]xanthen-11-one](/img/structure/B14492134.png)
![Ethanol, 2,2'-[1,2-ethanediylbis[(4-aminophenyl)imino]]bis-](/img/structure/B14492152.png)
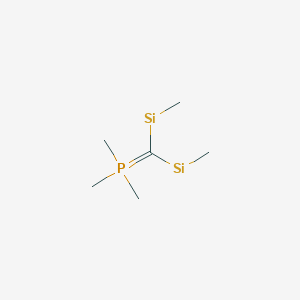

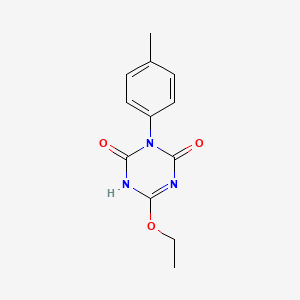

![Ethanol, 2-[2-[[4-[(2-bromo-4,6-dinitrophenyl)azo]-1-naphthalenyl]amino]ethoxy]-](/img/structure/B14492177.png)

